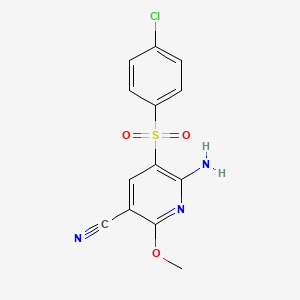

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile

Description

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an amino group, a chlorophenyl group, a sulfonyl group, a methoxy group, and a nicotinonitrile moiety

Properties

IUPAC Name |

6-amino-5-(4-chlorophenyl)sulfonyl-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3S/c1-20-13-8(7-15)6-11(12(16)17-13)21(18,19)10-4-2-9(14)3-5-10/h2-6H,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRXUPADVVOYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction involving a suitable pyridine derivative and a nitrile source under basic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

Amination: The amino group is introduced through nucleophilic substitution reactions, typically using ammonia or amines.

Chlorophenyl Group Addition: The chlorophenyl group is incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides, amines, and acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, amines, acids, and bases under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-oxo-1H-pyridine-3-carbonitrile: A similar compound with an oxo group instead of a methoxy group.

5-(4-Chlorophenyl)-2-methoxy-6-nitropyridine-3-carbonitrile: A compound with a nitro group instead of an amino group.

4-Chlorophenylsulfonyl-2-methoxy-6-nitropyridine-3-carbonitrile: A compound with both nitro and sulfonyl groups.

Uniqueness

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

6-Amino-5-((4-chlorophenyl)sulfonyl)-2-methoxynicotinonitrile is a compound of interest due to its potential biological activities, particularly in the realms of antiviral, antibacterial, and enzyme inhibition properties. This article synthesizes available research findings on its biological activity, highlighting key studies, data tables, and findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 315.77 g/mol. Its structure includes a nicotinonitrile core modified with an amino group and a sulfonyl group attached to a 4-chlorophenyl ring.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities. The following sections detail specific activities associated with this compound.

Antiviral Activity

A study highlighted the synthesis of related sulfonamide derivatives, indicating that compounds with similar functional groups show antiviral activity against the tobacco mosaic virus (TMV). The structural modifications significantly impacted their efficacy, suggesting that the presence of the sulfonyl group enhances antiviral properties .

Table 1: Antiviral Activity of Related Compounds

| Compound | TMV Inhibition (%) | Structural Features |

|---|---|---|

| 7b | 65 | Sulfonamide with 4-methylphenyl |

| 7i | 70 | Sulfonamide with 3-chlorophenyl |

| 7f | 50 | α-Aminophosphate moiety |

Antibacterial Activity

The antibacterial potential of compounds similar to this compound has been evaluated against various bacterial strains. A study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses. The presence of the sulfonamide moiety was crucial for antibacterial effectiveness .

Table 2: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Salmonella typhi | 15 | Strong |

| Bacillus subtilis | 12 | Moderate |

| Escherichia coli | 8 | Weak |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. The inhibitory activities were assessed using standard methods, revealing significant inhibition rates that suggest therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 1.21 ± 0.005 | Eserine (0.5 mM) |

| Urease | 2.14 ± 0.003 | Thiourea (21.25 ± 0.15) |

Case Studies

- Antiviral Efficacy Study : A series of sulfonamide derivatives were synthesized and tested for antiviral efficacy against TMV. The best-performing compounds exhibited over 70% inhibition, demonstrating the potential for further development in antiviral therapies.

- Antibacterial Screening : A comprehensive screening of synthesized compounds revealed several candidates with promising antibacterial activity, particularly those containing the sulfonamide group.

- Enzyme Inhibition Research : The enzyme inhibition studies not only highlighted the potential of these compounds in treating enzyme-related disorders but also provided insights into structure-activity relationships that could guide future drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.